molecular formula C14H15N3O2S B2501470 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 905690-41-7

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B2501470
CAS No.: 905690-41-7
M. Wt: 289.35
InChI Key: QYKPYUCLACLTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a dihydropyrimidinone-based compound of significant interest in medicinal chemistry and drug discovery research. The dihydropyrimidinone (DHPM) core, also known as the Biginelli scaffold after the classic multi-component reaction used in its synthesis, is a privileged structure in pharmacology . This scaffold is isosteric with pyrimidine nucleotides, allowing researchers to investigate its potential to interact with a variety of enzymatic targets . Compounds featuring this motif have been extensively studied and demonstrate a wide spectrum of biological activities, making them valuable tools for probing disease mechanisms . Specifically, DHPM derivatives have shown potent and selective inhibitory effects against various therapeutically relevant enzymes. Research into analogous structures has revealed potential in areas such as oncology, with some derivatives acting as thymidylate synthase inhibitors, and infectious diseases, demonstrating activity against bacterial and viral targets . The specific molecular architecture of this acetamide derivative, which incorporates a 2-methylphenyl group, provides a unique profile for researchers to investigate structure-activity relationships (SAR) and optimize selectivity for specific protein targets. This compound is intended for use in biochemical assay development, high-throughput screening, and as a synthetic intermediate for further chemical exploration. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-11(9)16-12(18)8-20-13-7-10(2)15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKPYUCLACLTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Bromoacetamide Derivatives

The most widely reported method involves alkylation of 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one with 2-bromo-N-(2-methylphenyl)acetamide. In a representative procedure, 6-methyl-2-thioxo-pyrimidin-4-one (1.0 eq) is dissolved in anhydrous methanol, followed by addition of sodium methoxide (1.1 eq) to deprotonate the thiol group. A solution of 2-bromo-N-(2-methylphenyl)acetamide (1.1 eq) in methanol is added dropwise, and the mixture is stirred at 25–30°C for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC, ethyl acetate/hexane 3:7). The product precipitates upon dilution with ice water and is recrystallized from acetone to yield 82–85% pure compound.

Key Conditions:

  • Solvent: Methanol
  • Base: Sodium methoxide
  • Temperature: Ambient (25–30°C)
  • Yield: 82–85%

Base-Catalyzed S-Alkylation in Polar Aprotic Solvents

Alternative protocols employ dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. However, this method risks cyclization side reactions, forming thiazolo[3,2-a]pyrimidinone derivatives. For instance, heating 6-methyl-2-thioxo-pyrimidin-4-one with K₂CO₃ in DMF at 70–80°C for 1 hour, followed by addition of 2-bromo-N-(2-methylphenyl)acetamide, yields a mixture of S-alkylated (desired) and cyclized (undesired) products. Subsequent treatment with concentrated sulfuric acid selectively cyclizes impurities, allowing isolation of the target compound via filtration.

Key Conditions:

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 70–80°C
  • Yield: 68–72% (after purification)

Multi-Step Condensation Strategies

Thiourea and Phenylacetamide Precursors

A modular approach constructs the pyrimidinone and acetamide moieties separately before coupling. Thiourea reacts with ethyl acetoacetate in ethanol under reflux to form 6-methyl-2-thioxo-1,2-dihydropyrimidin-4-one. Concurrently, 2-methylaniline is acylated with bromoacetyl bromide in dichloromethane to yield 2-bromo-N-(2-methylphenyl)acetamide. The two intermediates are combined in DMF with K₂CO₃, stirred at 50°C for 12 hours, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Key Conditions:

  • Coupling Solvent: DMF
  • Catalyst: K₂CO₃
  • Purification: Column chromatography
  • Yield: 75–78%

Optimization of Reaction Parameters

Reaction efficiency depends critically on solvent polarity and base strength. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion but risk side reactions. Methanol minimizes cyclization but requires stoichiometric base. Screening studies indicate that NaOMe in methanol achieves optimal balance between reactivity and selectivity.

Purification and Characterization Techniques

Recrystallization and Solvent Selection

Crude product is typically recrystallized from acetone-DMF (9:1) to remove unreacted starting materials and cyclized byproducts. Alternative solvent systems include ethanol-water (4:1), yielding needle-shaped crystals with >99% purity (HPLC).

Recrystallization Data:

Solvent System Purity (%) Crystal Morphology
Acetone-DMF 99.2 Prismatic
Ethanol-Water 98.7 Needle-like

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 12.55 (s, 1H, NH), 8.08 (d, J = 7.5 Hz, 2H, ArH), 7.48–7.03 (m, 4H, ArH), 4.32 (s, 2H, SCH₂), 2.43 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).
  • IR (KBr): 3276 cm⁻¹ (N–H), 1689 cm⁻¹ (C=O), 1243 cm⁻¹ (C–S).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Methanol/NaOMe Ambient, 4 h 82–85 99.2 Minimal side products
DMF/K₂CO₃ 70–80°C, 3 h 68–72 97.5 Scalable
Column Chromatography Ethyl acetate/hexane 75–78 98.7 High resolution

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form dihydropyrimidinones.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Preliminary studies have shown that derivatives of similar structures possess significant antimicrobial properties. For instance, compounds with analogous structures have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

Investigations into the cytotoxic effects of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide have revealed promising results against various cancer cell lines. Studies indicate that this compound selectively inhibits cancer cell proliferation while sparing normal cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. Research has highlighted its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease. This property opens avenues for its use in treating cognitive disorders .

Case Studies

Several case studies have documented the applications and effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity suggests its potential as a targeted cancer therapy agent.

Case Study 3: Neuroprotective Effects

Research on enzyme inhibition demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition correlates with improved cognitive function in animal models, indicating its potential application in treating Alzheimer’s disease and other neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyrimidinone-Based Acetamides

Substituent Effects on the Aromatic Ring
  • N-(4-Chlorophenyl) and N-(3-Chlorophenyl) analogs (): Crystallographic studies reveal that chloro-substituents influence molecular conformation and intermolecular hydrogen bonding. For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds, while the 3-chloro derivative exhibits a 3D network stabilized by N–H⋯O/Cl interactions .
  • N-(2,3-Dichlorophenyl) analog ():

    • The dichloro-substituent (Compound 5.6) elevates lipophilicity (logP ~3.5) and melting point (230°C), attributed to stronger van der Waals interactions. NMR data (δ 7.82 ppm for H-4′) confirm para-substitution effects on aromatic proton shifts .
Modifications to the Pyrimidinone Core
  • 4,6-Diaminopyrimidine analogs (): Replacement of the pyrimidinone carbonyl with amino groups alters hydrogen-bonding patterns. These derivatives form intramolecular S(7) ring motifs, which may reduce conformational flexibility compared to the target compound’s pyrimidinone core .

Heterocyclic Core Replacements

1,3,4-Oxadiazole Derivatives ():
  • Compounds like N-(2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) incorporate an oxadiazole ring instead of pyrimidinone. The oxadiazole’s electron-deficient nature enhances π-π stacking, while the indole moiety introduces additional hydrophobic interactions. Bioactivity: These derivatives show inhibitory activity against lipoxygenase (LOX) and α-glucosidase, with IC50 values in the micromolar range .
1,2,3-Triazole Derivatives ():
  • 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19, ) demonstrates antibacterial activity (MIC = 8 µg/mL against E. coli). The triazole ring’s dipole moment and iodophenyl group likely enhance membrane penetration .
  • Hybrid triazole-piperidine analogs (): Microwave-assisted synthesis improves yields (e.g., 7a: 85% yield in 15 minutes vs. 65% in 6 hours conventionally). The 4-methoxyphenylsulfonyl group in 7a may modulate pharmacokinetics by reducing metabolic oxidation .

Biological Activity

The compound 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula C13H15N3O2S\text{Molecular Formula C}_{13}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight281.38 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
PurityTypically ≥ 95%

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : It has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound inhibits enzymes associated with inflammatory pathways, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators.
  • Cell Signaling Pathways : It modulates key signaling pathways, including the NF-kB pathway, which plays a crucial role in inflammation and cancer progression.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell growth in breast and colon cancer cells with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways and the activation of caspases .

Antimicrobial Efficacy

In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against Staphylococcus aureus and Escherichia coli, respectively. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Neuroprotective Properties

Research focused on the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress in vitro. It decreased reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.